Kethoxal

Antiviral Virucide Blood Sterilization

Kethoxal (3-ethoxy-1,1-dihydroxy-2-butanone, CAS 27762-78-3) is an organic compound recognized for its antiviral properties and its capacity to form stable covalent adducts with guanine bases in nucleic acids. As a reactive electrophilic agent, it selectively modifies unpaired guanine residues in single-stranded RNA and DNA under mild conditions, a feature that underpins its utility in RNA footprinting and structural mapping applications.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 27762-78-3
Cat. No. B1673598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKethoxal
CAS27762-78-3
Synonyms3-ethoxy-2-oxobutyraldehyde
kethocal
kethoxal
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCOC(C)C(=O)C(O)O
InChIInChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3
InChIKeyYRCRRHNVYVFNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kethoxal (CAS 27762-78-3): A Guanine-Specific Reagent for Nucleic Acid Structure Probing and Antiviral Research


Kethoxal (3-ethoxy-1,1-dihydroxy-2-butanone, CAS 27762-78-3) is an organic compound recognized for its antiviral properties and its capacity to form stable covalent adducts with guanine bases in nucleic acids [1]. As a reactive electrophilic agent, it selectively modifies unpaired guanine residues in single-stranded RNA and DNA under mild conditions, a feature that underpins its utility in RNA footprinting and structural mapping applications [2]. Its virucidal activity has been documented in both in vitro and in vivo models, with mechanisms involving direct modification of viral genomes [3].

Why Kethoxal Cannot Be Simply Replaced by Other Dicarbonyls or Guanine-Reactive Probes


Generic substitution of Kethoxal with other 1,2-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) or alternative nucleic acid probes (e.g., DMS, SHAPE reagents) is not feasible due to critical differences in reactivity, selectivity, and application scope. Kethoxal's unique substitution pattern confers a distinct balance between electrophilicity and steric bulk, which governs its reaction rate with guanine and its ability to distinguish single-stranded from double-stranded regions in complex RNA structures [1]. Furthermore, its azido-derivative (N3-kethoxal) enables bioorthogonal click chemistry for in vivo labeling, a capability not shared by many classical probes, thereby creating a functional niche that cannot be filled by simpler or more reactive analogs [2].

Quantitative Differentiation of Kethoxal: Direct Evidence Against Closest Comparators


Kethoxal vs. Glyoxal: Superior Virucidal Potency and Differential Hemolytic Activity

In a comparative study of potential blood sterilizing agents, Kethoxal and Glyoxal were identified as the most potent virucidal agents among those tested [1]. While both compounds showed no significant toxicity to plasma proteins, Kethoxal demonstrated greater lytic activity toward human erythrocytes compared to Glyoxal [1]. This differential hemolytic profile is a critical consideration for applications involving direct contact with blood components.

Antiviral Virucide Blood Sterilization

Kethoxal vs. Glyoxal: Comparative Reactivity with Guanine and RNA Inactivation

Early work comparing Kethoxal and glyoxal in the inactivation of transfer RNA (tRNA) revealed that the presence of a bulky substituent on the glyoxal moiety is essential for inactivation [1]. This implies that Kethoxal, with its ethoxy group, is a more effective inactivator than unsubstituted glyoxal. Furthermore, studies on 16S rRNA modification used kethoxal to probe active and inactive ribosomal subunits, while glyoxal was used as a reagent for naked rRNA, indicating their distinct roles based on steric accessibility [2].

RNA Modification Chemical Probing Guanine Reactivity

Kethoxal vs. Formaldehyde: Comparative Inactivation of Viral Nucleic Acid

A study comparing the inactivation of tobacco mosaic virus (TMV) by Kethoxal and formaldehyde demonstrated that Kethoxal inactivates the isolated viral nucleic acid at much lower reagent concentrations [1]. The study concluded that, for Kethoxal, the reaction with the nucleic acid is the primary mechanism of viral inactivation, similar to formaldehyde but with greater potency at lower concentrations [1].

Virology Nucleic Acid Inactivation Viral Inactivation

N3-Kethoxal Derivative: Superior Selectivity and Reversibility vs. Traditional Probes

The azido-derivative N3-kethoxal offers significant advantages over traditional nucleic acid probes like DMS and SHAPE reagents. N3-kethoxal labels single-stranded guanine bases in live cells with high selectivity and efficiency, enabling transcriptome-wide RNA secondary structure mapping under mild conditions [1]. In contrast, DMS is toxic at high concentrations and methylates the Hoogsteen face, while SHAPE reagents are hydrolytically unstable and label the sugar backbone [1]. The N3-kethoxal modification is fully reversible upon incubation with 50 mM GTP at 95 °C for 10 minutes, a feature not shared by DMS or SHAPE probes [2].

Chemical Biology RNA Labeling Click Chemistry

Kethoxal vs. Methylglyoxal: Differential Mitotic Inhibition in Human Cells

A comparative study of mitotic inhibition in synchronized human kidney T-cells revealed that both Kethoxal and methylglyoxal cause mitotic delay when applied during the G1, S, or G2 phases of the cell cycle [1]. While both compounds share this activity, the study implies distinct mechanisms or potencies that warrant further investigation. This differential activity may be relevant for applications requiring cell cycle modulation.

Cell Biology Mitotic Inhibition Toxicity

Optimized Application Scenarios for Kethoxal Based on Verified Differential Evidence


Transcriptome-Wide In Vivo RNA Structure Mapping Using N3-Kethoxal

Researchers requiring in vivo RNA secondary structure mapping should prioritize N3-kethoxal over traditional probes like DMS or SHAPE. Its low toxicity, high selectivity for unpaired guanines, and complete reversibility (as demonstrated by incubation with 50 mM GTP at 95°C for 10 minutes) enable transcriptome-wide analysis under mild, live-cell conditions that are not achievable with other reagents [1].

Potent Viral Inactivation in Virology and Blood Product Research

For applications demanding potent viral inactivation at low concentrations, Kethoxal is the superior choice over formaldehyde or other dicarbonyls. It has been shown to inactivate isolated viral nucleic acid at much lower concentrations than formaldehyde, making it a highly efficient agent for modifying viral genomes in vitro [1].

Selective Modification of Guanine in Structured RNA for Functional Studies

In studies of RNA structure-function relationships, particularly with complex ribosomal RNA, Kethoxal's bulky ethoxy group confers an advantage over simpler dicarbonyls like glyoxal. Its ability to access and modify guanine residues in structured regions (e.g., active 30S ribosomal subunits) makes it a more effective probe for mapping functional sites than less sterically hindered analogs [1].

Cell Cycle and Mitotic Inhibition Studies

Investigators studying cell cycle dynamics or mitotic inhibition may find Kethoxal a useful tool compound alongside methylglyoxal. While both induce mitotic delay in human kidney cells, the potential for distinct mechanisms warrants its use in comparative analyses to dissect pathways regulating cell division [1].

Technical Documentation Hub

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18 linked technical documents
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